Methyl 7H-Purine-8-carboxylate
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Overview
Description
Methyl 7H-Purine-8-carboxylate is a heterocyclic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the synthesis of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7H-Purine-8-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 7H-purine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. Catalysts and automated systems are also employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 7H-Purine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Methyl 7H-Purine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 7H-Purine-8-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism. By binding to the active site of the enzyme, it prevents the conversion of hypoxanthine to uric acid, thereby reducing uric acid levels in the body. This mechanism is particularly relevant in the treatment of conditions like gout .
Comparison with Similar Compounds
- 7H-Purine-8-carboxylic acid
- 1,3-Dimethyl-7H-purine-2,6-dione (Caffeine)
- 6-Mercaptopurine
Comparison: Methyl 7H-Purine-8-carboxylate is unique due to its specific methylation at the 8th position, which imparts distinct chemical properties and biological activities. Unlike caffeine, which is a stimulant, this compound is primarily studied for its potential therapeutic applications. Compared to 6-Mercaptopurine, which is used as an immunosuppressant, this compound has a different mechanism of action and target specificity .
Properties
Molecular Formula |
C7H6N4O2 |
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Molecular Weight |
178.15 g/mol |
IUPAC Name |
methyl 7H-purine-8-carboxylate |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)6-10-4-2-8-3-9-5(4)11-6/h2-3H,1H3,(H,8,9,10,11) |
InChI Key |
BPNQBSQQUAONSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=NC=NC=C2N1 |
Origin of Product |
United States |
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